molecular formula C12H14BrFN2O B12228856 1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide

1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12228856
M. Wt: 301.15 g/mol
InChI Key: WQYAYZLTZDPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a fluoropyrrolidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the bromophenyl intermediate.

    Formation of the Fluoropyrrolidine Ring: The intermediate is then reacted with a fluorinated pyrrolidine derivative under specific conditions to form the fluoropyrrolidine ring.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine
  • N-[(2-Bromophenyl)methyl]-3-fluorobenzamide

Comparison: 1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide is unique due to the presence of both a fluoropyrrolidine ring and a carboxamide group, which may confer distinct chemical and biological properties compared to similar compounds. For example, the difluoropyrrolidine derivative may exhibit different reactivity and binding affinity due to the additional fluorine atom.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C12H14BrFN2O/c13-10-4-2-1-3-9(10)7-16-6-5-12(14,8-16)11(15)17/h1-4H,5-8H2,(H2,15,17)

InChI Key

WQYAYZLTZDPVFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.